2-Chloro-3-piperazin-1-YL-quinoxaline hydrochloride
Overview
Description
2-Chloro-3-piperazin-1-YL-quinoxaline hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, which make it useful in a variety of laboratory experiments. In
Scientific Research Applications
Comprehensive Analysis of 2-Chloro-3-piperazin-1-YL-quinoxaline Hydrochloride Applications:
Antimicrobial Effectiveness
This compound has been studied for its potential in combating microbial infections. In vitro studies have shown promising interactions at the molecular level, and in vivo experiments with mice models suggest a significant antimicrobial effectiveness .
Antidepressant Synthesis
Quinoxaline derivatives have been utilized in the synthesis of antidepressant molecules. The compound’s structure could potentially be modified to produce functionalized 2-oxazolidinones, which are relevant in antidepressant drug development .
Pharmacological Versatility
The quinoxaline moiety, to which our compound belongs, has been recognized for its multifunctional pharmacological properties. It has been targeted against various receptors and microorganisms, indicating a broad spectrum of potential therapeutic applications .
Chemical Properties and Synthesis
The chemical properties of 2-Chloro-3-piperazin-1-YL-quinoxaline hydrochloride, such as melting point, boiling point, and molecular weight, are crucial for its synthesis and application in different scientific research fields .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-3-piperazin-1-YL-quinoxaline hydrochloride is the serotonin system . This compound has been reported to have serotonin reuptake blocking and serotonin mimetic activities . Serotonin is a neurotransmitter that plays a crucial role in mood regulation, and its dysregulation is associated with various psychiatric disorders, including depression .
Mode of Action
2-Chloro-3-piperazin-1-YL-quinoxaline hydrochloride interacts with its targets by blocking the reuptake of serotonin and mimicking the action of serotonin . By blocking the reuptake, it increases the availability of serotonin in the synaptic cleft, enhancing serotonin signaling. The serotonin mimetic activity suggests that this compound may also directly activate serotonin receptors .
Biochemical Pathways
Given its serotonin reuptake blocking and serotonin mimetic activities, it likely affects theserotonergic pathways . These pathways are involved in various physiological processes, including mood regulation, sleep, appetite, and cognition .
Result of Action
The molecular and cellular effects of 2-Chloro-3-piperazin-1-YL-quinoxaline hydrochloride are likely related to its impact on the serotonin system. By enhancing serotonin signaling, it may help to alleviate symptoms of depression and other psychiatric disorders . .
properties
IUPAC Name |
2-chloro-3-piperazin-1-ylquinoxaline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4.ClH/c13-11-12(17-7-5-14-6-8-17)16-10-4-2-1-3-9(10)15-11;/h1-4,14H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOBHNWWNMXEOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3N=C2Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506881 | |
Record name | 2-Chloro-3-(piperazin-1-yl)quinoxaline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55686-36-7 | |
Record name | 2-Chloro-3-(piperazin-1-yl)quinoxaline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3-(piperazin-1-yl)quinoxaline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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